molecular formula C22H21N5OS B298715 N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide

N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide

Cat. No. B298715
M. Wt: 403.5 g/mol
InChI Key: PRYKQECMRQXSCR-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide, also known as THP-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C theta (PKCθ) and has shown promise in the treatment of autoimmune diseases and cancer.

Mechanism of Action

N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide exerts its inhibitory effect on PKCθ by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and the activation of T-cells. N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide has been shown to selectively inhibit PKCθ without affecting other isoforms of PKC, making it a highly specific inhibitor.
Biochemical and Physiological Effects:
N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide inhibits T-cell activation and cytokine production, leading to a reduction in inflammation. In vivo studies have shown that N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide can prevent the development of autoimmune diseases in animal models. N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide has also been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide is its high specificity for PKCθ. This makes it an ideal tool for studying the role of PKCθ in various diseases. N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide is its low solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the use of N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide in scientific research. One area of interest is the development of more potent and selective inhibitors of PKCθ. Another area of research is the use of N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide in combination with other drugs to enhance its therapeutic efficacy. Finally, the use of N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide in clinical trials for the treatment of autoimmune diseases and cancer is an exciting area of research that holds great promise for the future.

Synthesis Methods

N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide can be synthesized using a simple and efficient method. The synthesis begins with the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde with isonicotinohydrazide in the presence of acetic acid. The resulting product is then treated with 2,5-dimethyl-3-pyrrolinecarboxaldehyde to yield N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide. The purity of the final product can be confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide has been extensively used in scientific research to study the role of PKCθ in various diseases. PKCθ is a serine/threonine kinase that plays a critical role in T-cell activation and differentiation. N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide has been shown to inhibit PKCθ activity in vitro and in vivo, leading to the suppression of T-cell activation and cytokine production. This makes N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide a promising therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

properties

Product Name

N'-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide

Molecular Formula

C22H21N5OS

Molecular Weight

403.5 g/mol

IUPAC Name

N-[(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N5OS/c1-14-11-17(13-25-26-21(28)16-7-9-24-10-8-16)15(2)27(14)22-19(12-23)18-5-3-4-6-20(18)29-22/h7-11,13H,3-6H2,1-2H3,(H,26,28)/b25-13+

InChI Key

PRYKQECMRQXSCR-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)/C=N/NC(=O)C4=CC=NC=C4

SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=NNC(=O)C4=CC=NC=C4

Canonical SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=NNC(=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.